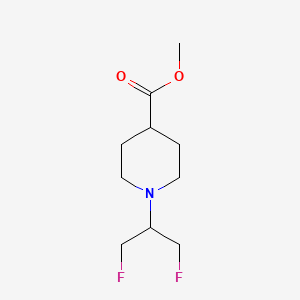

Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate

説明

Structure

3D Structure

特性

分子式 |

C10H17F2NO2 |

|---|---|

分子量 |

221.24 g/mol |

IUPAC名 |

methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate |

InChI |

InChI=1S/C10H17F2NO2/c1-15-10(14)8-2-4-13(5-3-8)9(6-11)7-12/h8-9H,2-7H2,1H3 |

InChIキー |

OJESWJLZGVRZNX-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1CCN(CC1)C(CF)CF |

製品の起源 |

United States |

準備方法

合成経路と反応条件

1-(1,3-ジフルオロプロパン-2-イル)ピペリジン-4-カルボン酸メチルの合成は、通常、制御された条件下でピペリジン誘導体とフッ素化アルキルハライドを反応させることを含みます。 この反応は、通常、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、求核置換反応を促進します .

工業生産方法

この化合物の工業生産には、品質と収率の一貫性を確保するために、連続フロー反応器を使用することが含まれる場合があります。 再結晶やクロマトグラフィーなどの高度な精製技術の使用は、純粋な形で化合物を得るために不可欠です .

化学反応の分析

科学研究の応用

1-(1,3-ジフルオロプロパン-2-イル)ピペリジン-4-カルボン酸メチルには、いくつかの科学研究の応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌性や抗癌性を含む、潜在的な生物活性について研究されています。

医学: 医薬品開発における医薬品中間体としての可能性を調べるための研究が進行中です。

産業: 特殊化学品や材料の生産に使用されます.

科学的研究の応用

Medicinal Chemistry Applications

Pharmacological Potential : Research indicates that methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate may serve as a lead compound for developing new pharmacological agents targeting neurological diseases and infections. The presence of fluorine atoms can enhance the compound's lipophilicity and metabolic stability, making it a candidate for further development in drug formulation.

Neuropharmacology : Compounds similar to this compound have shown promise in treating conditions such as anxiety, depression, and neurodegenerative diseases by modulating neurotransmitter systems.

Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it suitable for developing new antibiotics or antifungal agents.

Interaction Studies

Research into how this compound interacts with biological systems is crucial for determining its therapeutic potential. Key areas of focus include:

- Receptor Binding Affinity : Understanding how well the compound binds to specific receptors can provide insights into its efficacy as a drug candidate.

- Metabolic Pathways : Investigating how the compound is metabolized in biological systems can help predict its pharmacokinetic properties and safety profile.

作用機序

類似化合物の比較

独自性

1-(1,3-ジフルオロプロパン-2-イル)ピペリジン-4-カルボン酸メチルは、特定のフッ素化アルキル基によってユニークであり、異なる化学的および生物学的特性を付与します。 これは、研究や産業におけるさまざまな用途において、貴重な化合物となります.

類似化合物との比較

Structural Variations and Key Differences

The table below highlights critical differences between the target compound and its analogs:

Physicochemical Properties

- Lipophilicity: The 1,3-difluoropropan-2-yl group likely confers moderate lipophilicity compared to aromatic substituents (e.g., phenethyl in AB17939), balancing membrane permeability and solubility.

- Metabolic Stability: Fluorination at the propane moiety may enhance resistance to oxidative metabolism compared to non-fluorinated analogs, as seen in other fluorinated pharmaceuticals .

生物活性

Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate (CAS No. 1956311-01-5) is a chemical compound that has garnered attention for its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 221.24 g/mol. The compound features a piperidine ring substituted with a difluoropropane moiety and a methyl ester functional group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇F₂NO₂ |

| Molecular Weight | 221.24 g/mol |

| CAS Number | 1956311-01-5 |

| Structure | Chemical Structure |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities, including:

The exact mechanism by which this compound exerts its effects remains to be fully elucidated. However, it may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cellular processes in cancer and viral biology.

- Modulation of Receptor Activity : The interaction with various receptors can lead to downstream effects that alter cellular signaling pathways.

Study on Anticancer Activity

A study published in Nature explored the efficacy of various piperidine derivatives against DLBCL cells. The findings indicated that compounds structurally related to this compound inhibited tumor growth significantly when tested in vitro and in vivo models .

Neuropharmacological Research

Another investigation focused on the neuropharmacological properties of piperidine derivatives revealed that certain modifications could enhance their affinity for neurotransmitter receptors, potentially leading to new treatments for anxiety and depression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-(1,3-difluoropropan-2-yl)piperidine-4-carboxylate, and how can reaction yields be improved?

- Methodological Answer : A modified procedure involves refluxing intermediates with anhydrides (e.g., propionic anhydride) under inert atmospheres (argon) to minimize side reactions. For example, a 79.9% yield was achieved via anhydride-mediated acylation followed by basification and extraction . Key steps include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Purification : Sequential extractions with CHCl₃, drying over MgSO₄, and recrystallization in 2-propanol improve purity .

- Yield Optimization : Adjust stoichiometry (e.g., 1:2 molar ratio of amine to anhydride) and extend reflux duration (≥12 hours) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use 1H/13C NMR to verify substituent positions (e.g., methyl carboxylate at δ ~3.78 ppm, aromatic protons at δ 7.24–7.40 ppm) and GC/MS for molecular ion confirmation (e.g., m/z 380 for related analogs) . For crystallinity, X-ray diffraction (as in ) resolves piperidine ring conformations and fluorine positioning .

Advanced Research Questions

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Methodological Answer : Reverse-phase HPLC with ion-pairing agents (e.g., sodium 1-octanesulfonate) in mobile phases (methanol:buffer, 65:35) enhances peak resolution. Adjust pH to 4.6 with glacial acetic acid to stabilize the compound and minimize column degradation . Validate methods using spiked samples and internal standards (e.g., deuterated analogs).

Q. How do stereochemical variations (e.g., fluorine substitution patterns) affect pharmacological activity?

- Methodological Answer :

- Synthesis : Prepare diastereomers by varying fluoropropan-2-yl group configurations (e.g., R vs. S).

- Assays : Test binding affinity to target receptors (e.g., opioid or sigma receptors) via radioligand displacement.

- Data Interpretation : Compare IC₅₀ values; fluorine’s electronegativity may enhance hydrogen bonding with receptors, as seen in related piperidine analgesics .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be reconciled?

- Methodological Answer :

- Experimental Validation : Re-run NMR under controlled conditions (e.g., deuterated solvents, 600 MHz instruments).

- Computational Refinement : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model chemical shifts, accounting for solvent effects .

- Case Study : Discrepancies in δ 2.29 ppm (piperidine protons) may arise from dynamic conformational exchange—use variable-temperature NMR to confirm .

Safety and Handling

Q. What safety protocols are critical when handling fluorinated piperidine derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation; fluorine-containing compounds may release HF upon decomposition .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。